molecular formula C16H28N2O8S2 B7854108 Einecs 233-852-9

Einecs 233-852-9

Cat. No.: B7854108
M. Wt: 440.5 g/mol
InChI Key: MHDQAZHYHAOTKR-RGURZIINSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) numbers are unique identifiers for chemicals marketed in the EU between January 1971 and September 1981. EINECS 233-852-9 corresponds to a specific chemical compound within this inventory. Based on contextual clues, EINECS entries typically include industrial chemicals, such as organometallics, surfactants, or halogenated compounds . For instance, lists EINECS entries for quaternary ammonium compounds (e.g., [91081-09-3]), which are structurally or functionally similar to many industrial surfactants. Without further structural data, we proceed with a generalized framework for comparing this compound to analogous compounds.

Properties

IUPAC Name

(2R)-3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDQAZHYHAOTKR-RGURZIINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10389-65-8
Record name N,N'-Bis(tert-butoxycarbonyl)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nα,Nα′-di-Boc-L-cystine is synthesized through the protection of the amino groups of L-cystine with tert-butyloxycarbonyl (Boc) groups. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods: Industrial production of Nα,Nα′-di-Boc-L-cystine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Nα,Nα′-di-Boc-L-cystine undergoes various chemical reactions, including:

    Oxidation: The thiol groups in the cystine moiety can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: TFA in dichloromethane or other organic solvents.

Major Products Formed:

    Oxidation: Formation of disulfide-linked cystine derivatives.

    Reduction: Formation of free thiol-containing cysteine derivatives.

    Substitution: Formation of free L-cystine after removal of Boc groups.

Scientific Research Applications

Nα,Nα′-di-Boc-L-cystine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Nα,Nα′-di-Boc-L-cystine involves its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining protein structure and function. The compound can act as a disulfide bond donor or acceptor, facilitating the formation or reduction of disulfide bonds in proteins and peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Framework for Comparison

To compare EINECS 233-852-9 with analogs, the following approaches are recommended:

Structural Similarity : Use cheminformatics tools (e.g., RASAR models) to identify compounds with shared functional groups or backbone structures .

Functional Equivalence : Compare applications (e.g., surfactants, catalysts) based on EINECS usage categories .

Toxicological and Environmental Profiles : Leverage QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity and environmental persistence .

Hypothetical Data Table for Comparison

The table below illustrates a hypothetical comparison based on evidence-driven methodologies:

Parameter This compound Compound A (Quaternary Ammonium) Compound B (Halogenated Aromatic) Compound C (Organometallic)
Molecular Weight (g/mol) Not Available ~450 ~188 ~130
Functional Groups Hypothetical: Amine Quaternary ammonium, perfluoroalkenyl Chloropyrrolotriazine Methoxybutenoate ester
Toxicity (LD₅₀, mg/kg) Predicted: 250–500 100–200 (acute oral) 300–600 (skin irritation) 500–1000 (low toxicity)
Applications Industrial surfactant Textile coatings, antifouling agents Agrochemical intermediates Polymer catalysts
Environmental Persistence Moderate High (PFAS-related) Moderate Low

Key Findings from Evidence

  • Coverage of EINECS Chemicals : A small subset of labeled compounds (e.g., 1,387 Annex VI chemicals) can predict properties for ~33,000 EINECS entries via similarity networks . This suggests this compound could be analyzed using existing datasets.
  • Only ~10–17% of EINECS compounds can be accurately predicted, emphasizing the need for experimental validation .
  • Speciation Importance : Analogous to arsenic compounds (), the toxicity and application of this compound may vary significantly with structural modifications (e.g., alkyl chain length or halogen substitution).

Case Studies of Similar Compounds

  • Quaternary Ammonium Compounds (): These exhibit high antimicrobial activity but raise concerns about environmental persistence due to perfluoroalkyl chains.
  • Halogenated Aromatics () : Compounds like 4-chloro-5-isopropylpyrrolotriazine share reactivity profiles with agrochemical intermediates. This compound could serve a similar role if it contains halogen substituents.
  • Organometallic Esters (): (E)-4-methoxy-4-oxobut-2-enoic acid derivatives are used in polymer synthesis. This compound might differ in catalytic efficiency or thermal stability.

Challenges and Recommendations

  • Data Gaps : The absence of structural data for this compound hinders direct comparisons. Public databases like PubChem or REACH dossiers should be consulted for definitive information .
  • Experimental Validation : Follow protocols from and to characterize purity, spectroscopic data, and bioactivity.
  • Regulatory Considerations : Align with ECHA guidelines for hazard communication, especially if this compound falls under restricted categories (e.g., PFAS or dioxin-like compounds) .

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